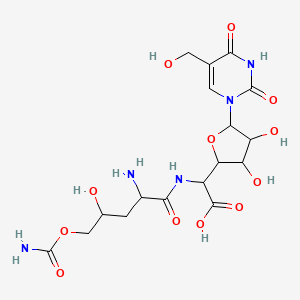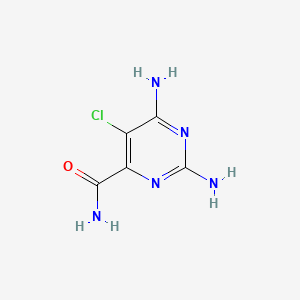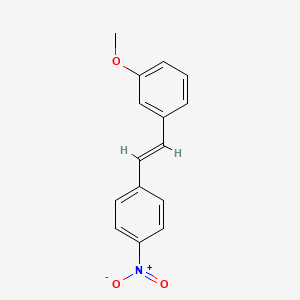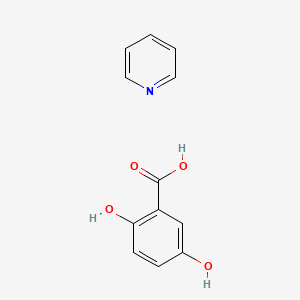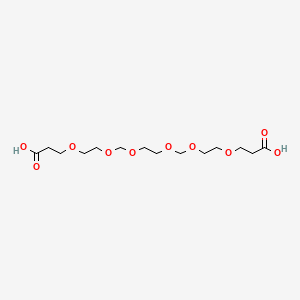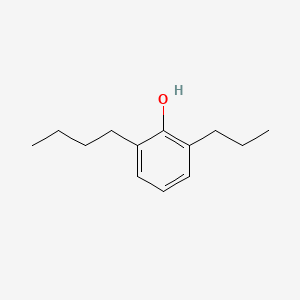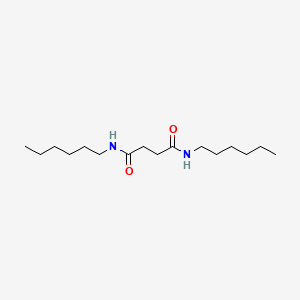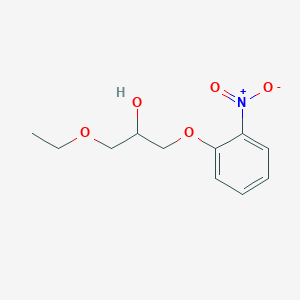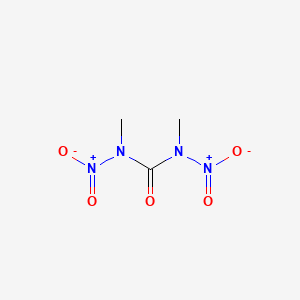
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of hydantoin, which is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms. The presence of the 5,5-diphenyl and 4-methylpiperazinyl groups in its structure enhances its chemical and biological properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- typically involves the following steps:
Formation of Hydantoin Core: The hydantoin core can be synthesized through the reaction of urea with α-halo acids under basic conditions. This reaction forms the imidazolidine-2,4-dione ring structure.
Introduction of Diphenyl Groups: The 5,5-diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phosgene in the presence of a Lewis acid catalyst.
Attachment of 4-Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazinyl group is attached to the hydantoin core. This is typically achieved using a suitable alkylating agent under controlled conditions.
Industrial Production Methods
Industrial production of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperazinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkylating agents, nucleophiles; controlled temperature and pH.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted hydantoin derivatives.
Aplicaciones Científicas De Investigación
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. Its derivatives are being explored as potential drug candidates.
Industry: Used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it exerts its biological effects.
Comparación Con Compuestos Similares
Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- can be compared with other similar compounds to highlight its uniqueness:
Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different pharmacological properties due to its unique substituents.
Ethylphenylhydantoin: Another hydantoin derivative with different substituents. The presence of the 4-methylpiperazinyl group in Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may enhance its biological activity.
Spiromustine: A spirohydantoin mustard used in cancer treatment. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different applications due to its distinct structure.
Propiedades
Número CAS |
21598-58-3 |
|---|---|
Fórmula molecular |
C21H24N4O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-[(4-methylpiperazin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H24N4O2/c1-23-12-14-24(15-13-23)16-25-19(26)21(22-20(25)27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,22,27) |
Clave InChI |
KNVIWKFOCCEBOC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


